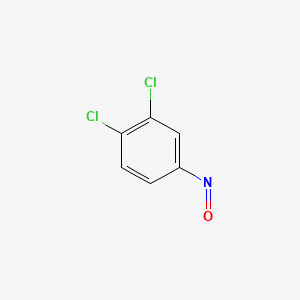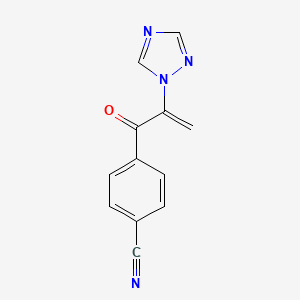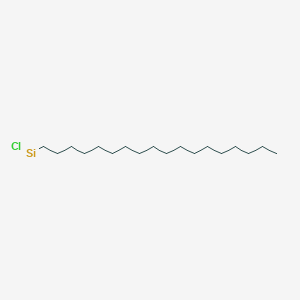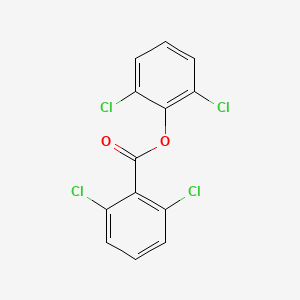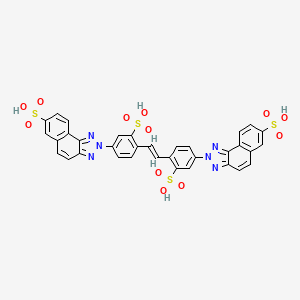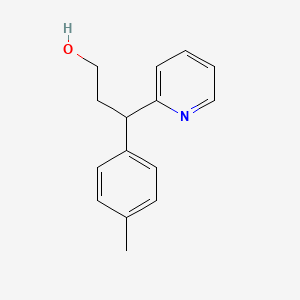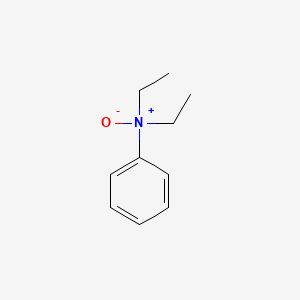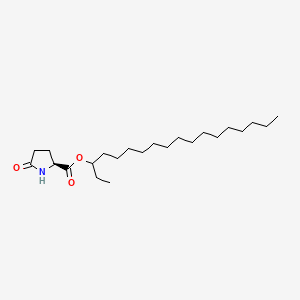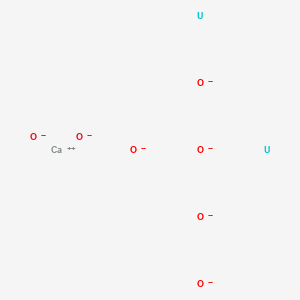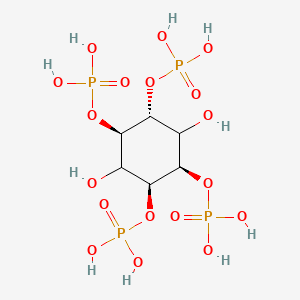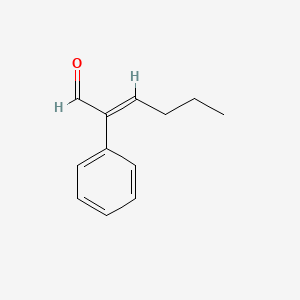
Benzene, 1-ethyl-4-(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethyl-4-(1-phenylethyl)-: is an organic compound with the molecular formula C16H18 . It is also known by other names such as 1-ethyl-4-(1-phenylethyl)benzene and 1-phenyl-1-(4-ethylphenyl)ethane . This compound is a derivative of benzene, where the benzene ring is substituted with an ethyl group and a phenylethyl group at the 1 and 4 positions, respectively .
Métodos De Preparación
The synthesis of Benzene, 1-ethyl-4-(1-phenylethyl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene derivatives . In this reaction, benzene is treated with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C . Industrial production methods may involve similar alkylation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Benzene, 1-ethyl-4-(1-phenylethyl)-: has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Benzene, 1-ethyl-4-(1-phenylethyl)- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution . The compound’s aromatic ring can interact with electrophiles, forming a sigma complex (arenium ion) that subsequently undergoes deprotonation to restore aromaticity . This mechanism is crucial in understanding its reactivity and applications in various chemical processes .
Comparación Con Compuestos Similares
Benzene, 1-ethyl-4-(1-phenylethyl)-: can be compared with other similar compounds such as:
Toluene (methylbenzene): Toluene has a single methyl group attached to the benzene ring, making it less complex than Benzene, 1-ethyl-4-(1-phenylethyl)- .
Cumene (isopropylbenzene): Cumene has an isopropyl group attached to the benzene ring, which is structurally different from the phenylethyl group in Benzene, 1-ethyl-4-(1-phenylethyl)- .
The uniqueness of Benzene, 1-ethyl-4-(1-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its simpler analogs .
Propiedades
Número CAS |
6196-94-7 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-ethyl-4-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
Clave InChI |
OLEDDXCAZXBUOG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


